Mirandin B

Description

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3 |

InChI Key |

MRRHZTMSIVTFSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mirandin B: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring neolignan, a class of secondary metabolites found in plants. It was first isolated from the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family.[1][2] Lignans and neolignans have attracted significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.

Chemical Structure and Properties

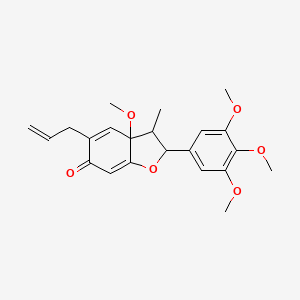

This compound is chemically defined as (2S, 3S, 3aR)-5-allyl-3a-methoxy-2-(3′,4′,5′-trimethoxyphenyl)-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran.[3] The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

(SMILES representation of this compound)

A 2D representation of the chemical structure is as follows:

Figure 1: 2D Chemical Structure of this compound.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C22H26O6 | [2][4] |

| Molecular Weight | 386.44 g/mol | [2][4] |

| CAS Number | 62163-24-0 | [1][3] |

| Class | Neolignan | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Isolation and Characterization

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of neolignans from Nectandra species, based on the initial report of this compound's discovery. For precise details, the original publication by Aiba et al. (1977) in Phytochemistry should be consulted.

Workflow for Isolation of this compound:

Caption: Generalized workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: The trunk wood of Nectandra miranda is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a non-polar solvent such as benzene (as reported in the original study) or other suitable solvents like hexane or chloroform.[3] This is typically performed using a Soxhlet apparatus or by maceration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Separation: The concentrated extract is then subjected to column chromatography over a stationary phase like silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the full dataset is available in the primary literature, the expected spectroscopic data for a compound with this structure are summarized below.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons of the trimethoxyphenyl group, protons of the allyl group, methoxy groups, and protons of the tetrahydrobenzofuran core. |

| ¹³C NMR | Resonances for all 22 carbon atoms, including those of the carbonyl group, aromatic rings, olefinic carbons of the allyl group, methoxy groups, and the aliphatic carbons of the core structure. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of a carbonyl group (C=O), aromatic C-H stretching, C-O stretching of ethers and esters, and C=C stretching of the allyl group and aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 386.44, along with fragmentation patterns consistent with the proposed structure. |

| Optical Rotation | A specific rotation value indicating the stereochemistry of the molecule. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and mechanism of action of isolated this compound in the public domain. However, neolignans isolated from the Nectandra genus have been reported to exhibit various biological activities, including cytotoxic and apoptotic effects against cancer cell lines. This suggests that this compound may possess similar properties, but further investigation is required to confirm this and to elucidate any potential signaling pathways involved.

Logical Framework for Investigating Biological Activity:

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a well-defined neolignan with a known chemical structure. While detailed experimental protocols and quantitative data are embedded within its primary citation, this guide provides a comprehensive summary of its known attributes. The lack of extensive biological activity data for this compound presents an opportunity for further research, particularly in exploring its potential cytotoxic and other pharmacological properties, which are characteristic of other neolignans from the Nectandra genus. Future studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Unraveling the Enigma of Mirandin B: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, the biological activity of a compound specifically designated as "Mirandin B" remains uncharacterized in publicly accessible research. Investigations into its mechanism of action, quantitative biological data, and associated signaling pathways have yielded no direct results. This suggests that this compound may be a novel, recently isolated, or proprietary compound not yet extensively described in peer-reviewed literature.

The current body of scientific knowledge does not contain specific information regarding a molecule named this compound. Searches for this compound have returned information on various unrelated subjects, including the plant species N. miranda and plants from the Morinda genus, as well as software and individuals with the surname Miranda. However, no concrete data on the biological properties, experimental protocols, or signaling interactions of a compound explicitly named "this compound" could be retrieved.

For researchers, scientists, and drug development professionals seeking information on this topic, it is crucial to verify the precise nomenclature and origin of the compound. It is possible that "this compound" is an internal designation within a research group or company, or that the name contains a typographical error.

Further progress in understanding the biological landscape of "this compound" is contingent on the dissemination of primary research data. This would include, but not be limited to:

-

Structural Elucidation: The definitive chemical structure of this compound.

-

Source of Isolation: The organism or synthetic route from which this compound is derived.

-

Preliminary Bioactivity Screening: Initial in vitro or in vivo assays indicating its biological effects.

Without this foundational information, a detailed technical guide on its core biological activity, including data tables, experimental protocols, and signaling pathway diagrams, cannot be constructed. Researchers with access to unpublished data on this compound are encouraged to share their findings with the scientific community to foster collaborative discovery and development.

Mirandin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirandin B, a dihydrobenzofuran neolignan, has been identified as a natural product isolated from the trunk wood of Nectandra miranda. This technical guide provides a comprehensive overview of the known information regarding its natural source, isolation protocols, and physicochemical characterization. The methodologies detailed herein are based on established phytochemical extraction and purification techniques for lignans. While specific quantitative data and detailed signaling pathway information for this compound remain limited in publicly accessible literature, this guide consolidates the available knowledge and provides a framework for future research and drug development endeavors.

Natural Source

The primary and currently known natural source of this compound is the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family.[1] Lignans and neolignans are characteristic secondary metabolites found within the Nectandra genus.[2][3]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Nectandra miranda is not extensively documented in readily available literature, a general methodology can be inferred from standard practices for lignan extraction and purification from plant materials. The following protocol is a composite of established techniques.

Experimental Protocol: Extraction and Preliminary Fractionation

A generalized workflow for the extraction and initial fractionation of lignans from Nectandra species is outlined below.

Caption: Generalized workflow for the extraction of lignans.

Methodology:

-

Plant Material Preparation: The trunk wood of Nectandra miranda is air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus. Common solvents for lignan extraction include n-hexane or ethanol.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system involves partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent system (e.g., methanol/water). Lignans, being moderately polar, are expected to concentrate in the methanol/water fraction.

Experimental Protocol: Chromatographic Purification

Further purification of the lignan-rich fraction is achieved through various chromatographic techniques.

Caption: Chromatographic purification of this compound.

Methodology:

-

Column Chromatography: The lignan-rich fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using semi-preparative HPLC, often with a reverse-phase C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient. This step is crucial for obtaining highly pure this compound.

Physicochemical Data

Specific quantitative data for this compound, such as percentage yield from the natural source and purity levels after isolation, are not detailed in the currently reviewed literature. However, the structural elucidation of this compound would have relied on the following standard analytical techniques.

Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic methods.

| Technique | Purpose | Expected Data for this compound |

| ¹H NMR | To determine the number and chemical environment of protons. | Signals corresponding to aromatic, methoxy, and aliphatic protons of the dihydrobenzofuran neolignan skeleton. |

| ¹³C NMR | To determine the number and chemical environment of carbon atoms. | Resonances for aromatic, olefinic, methoxy, and aliphatic carbons characteristic of the neolignan structure. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular formula of this compound, along with characteristic fragment ions. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O-C) functional groups. |

Note: Specific chemical shift values (δ) in ppm for ¹H and ¹³C NMR, and mass-to-charge ratios (m/z) for MS are not available in the cited literature.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activities of this compound or the signaling pathways it may modulate. However, lignans as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Future research is warranted to investigate the potential therapeutic properties of this compound and its mechanism of action at the molecular level.

Conclusion

This compound is a naturally occurring neolignan found in the trunk wood of Nectandra miranda. While its presence in this plant species is established, a detailed and reproducible protocol for its isolation, along with comprehensive quantitative and spectroscopic data, is not yet fully available in the scientific literature. Furthermore, its biological activities and effects on cellular signaling pathways remain to be elucidated. This technical guide provides a foundational understanding based on existing knowledge and general phytochemical principles, highlighting the need for further research to fully characterize this compound and explore its potential as a therapeutic agent.

References

Mirandin B: A Technical Overview of an Elusive Lignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family, this compound has garnered some interest within the scientific community. However, a comprehensive understanding of its physical, chemical, and biological properties remains largely elusive, with detailed experimental data being notably scarce in publicly accessible literature. This guide provides a summary of the currently available information on this compound and highlights the significant gaps in our knowledge.

Physicochemical Properties

Detailed quantitative data on the physical and chemical properties of this compound are not well-documented. The available information is summarized in the table below. It is important to note the absence of experimentally determined values for key parameters such as melting point and boiling point, which are crucial for characterization and synthesis.

| Property | Value/Description | Source |

| Molecular Formula | C₂₂H₂₆O₆ | |

| Molecular Weight | 386.44 g/mol | |

| CAS Number | 62163-24-0 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively described in the available literature. While it is known to be extracted from Nectandra miranda, specific methodologies, including the type of chromatography, solvent systems, and yields, are not provided in a standardized format. Similarly, protocols for assessing its biological activities, such as anti-inflammatory, anticancer, or neuroprotective effects, have not been specifically published for this compound.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been the subject of extensive investigation. While lignans as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, specific studies on this compound are lacking. Consequently, there is no information available regarding its mechanism of action or the specific signaling pathways it may modulate.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a general experimental approach.

Conclusion and Future Directions

This compound represents a potentially valuable natural product that remains significantly under-characterized. The lack of comprehensive physicochemical data, detailed spectroscopic information, and robust biological studies presents a significant barrier to its further development as a therapeutic agent. Future research efforts should focus on the following:

-

Re-isolation and Full Characterization: A systematic re-isolation of this compound from Nectandra miranda is necessary to obtain sufficient quantities for comprehensive analysis. This should include detailed NMR (1D and 2D), high-resolution MS, and IR spectroscopy to confirm its structure and provide a complete dataset for the scientific community.

-

Determination of Physical Constants: Experimental determination of its melting point, boiling point, and other physical properties is crucial.

-

Biological Screening: A broad-based biological screening of this compound should be undertaken to identify its potential therapeutic applications. This could include assays for anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.

-

Mechanism of Action Studies: For any identified biological activities, in-depth studies are required to elucidate the underlying mechanism of action and identify the specific cellular targets and signaling pathways involved.

The generation and dissemination of this fundamental data will be critical to unlocking the full scientific and therapeutic potential of this compound.

An In-depth Technical Guide on the Safety and Toxicity Profile of Bioactive Compounds from Nepenthes miranda

Disclaimer: Initial literature searches did not identify a specific compound named "Mirandin B." The following technical guide focuses on the safety and toxicity profile of extracts from Nepenthes miranda, a carnivorous plant known to contain various bioactive compounds. It is presumed that the query "this compound" refers to a bioactive constituent within these extracts. The data presented herein pertains to various extracts of N. miranda and its identified components.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge regarding the cytotoxic properties of Nepenthes miranda extracts. The information is based on available in vitro studies; a notable gap exists in the literature concerning in vivo toxicity, pharmacokinetics, and genotoxicity.

Introduction

Nepenthes miranda, a hybrid of N. maxima and N. northiana, is a carnivorous pitcher plant that has garnered scientific interest for its rich phytochemical composition.[1][2][3] Extracts from various parts of the plant, including the stem, leaves, and flowers, have demonstrated significant biological activities, most notably cytotoxic effects against various cancer cell lines.[1][2][3] These extracts are rich in phenolic compounds, flavonoids, and other secondary metabolites such as naphthoquinones (e.g., plumbagin) and sterols (e.g., stigmast-5-en-3-ol), which are likely responsible for the observed bioactivities.[1][4][5] This document synthesizes the available preclinical data on the cytotoxic profile of N. miranda extracts to inform early-stage drug discovery and development.

In Vitro Cytotoxicity

Multiple studies have evaluated the cytotoxic potential of various N. miranda extracts against a range of human cancer cell lines. The primary method for assessing cytotoxicity has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.[1] Other methods, such as trypan blue dye exclusion, have also been employed to determine cell death.[6][7]

The following tables summarize the reported 50% inhibitory concentration (IC50) values of different N. miranda extracts against various cancer cell lines.

Table 1: Cytotoxicity of N. miranda Flower Extracts [1][3]

| Cell Line | Cancer Type | Solvent Extract | IC50 (µg/mL) |

| A431 | Human Epidermoid Carcinoma | Methanol | 86.49 ± 0.25 |

| A431 | Human Epidermoid Carcinoma | Ethanol | 90.61 ± 1.12 |

| A431 | Human Epidermoid Carcinoma | Acetone | 52.25 ± 5.11 |

Table 2: Cytotoxicity of N. miranda Stem Extracts [2][8][9][10]

| Cell Line | Cancer Type | Solvent Extract | IC50 (µg/mL) |

| Ca9-22 | Gingival Carcinoma | Methanol | < 20 |

| CAL27 | Oral Adenosquamous Carcinoma | Methanol | ~30 |

| PC9 | Pulmonary Adenocarcinoma | Methanol | > 40 |

| 4T1 | Mammary Carcinoma | Methanol | > 40 |

| B16F10 | Melanoma | Methanol | > 40 |

| H838 | Non-Small Cell Lung Cancer | Ethanol | Not specified |

Table 3: Cytotoxicity of N. miranda Leaf Extracts [5][6][7][11]

| Cell Line | Cancer Type | Solvent Extract | IC50 (µg/mL) |

| B16F10 | Melanoma | Acetone | < 80 |

| 4T1 | Mammary Carcinoma | Acetone | ~80 |

| PC-9 | Pulmonary Adenocarcinoma | Acetone | > 80 |

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in the literature concerning the cytotoxicity of Nepenthes miranda extracts.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., A431, H838, PC-9, B16F10, 4T1, Ca9-22, CAL27) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the N. miranda extracts (typically ranging from 0 to 200 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the extract that inhibits cell growth by 50%, is calculated from the dose-response curve.

Hoechst 33342 is a fluorescent stain used to identify apoptotic cells by visualizing condensed or fragmented chromatin.

-

Cell Treatment: Cells are cultured on coverslips or in chamber slides and treated with the N. miranda extract for a specified time.

-

Staining: The cells are fixed with a solution like 4% paraformaldehyde and then stained with Hoechst 33342 solution.

-

Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei, while normal cells exhibit uniformly stained, round nuclei.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Cells are treated with the N. miranda extract, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI, which intercalates with DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase of the cell cycle is determined.

Mechanisms of Toxicity

The cytotoxic effects of Nepenthes miranda extracts are primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Studies have shown that treatment with N. miranda extracts leads to morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, as observed through Hoechst staining.[1][8] This suggests that the extracts activate the programmed cell death pathway in cancer cells.

Flow cytometry analysis has revealed that N. miranda stem extract can induce G2 cell cycle arrest in human non-small cell lung carcinoma cells (H838) and oral carcinoma cells (Ca9-22).[4][8][9] By arresting the cell cycle at the G2 phase, the extract prevents the cells from entering mitosis, thereby inhibiting their proliferation.

Visualizations

Caption: Workflow for assessing the in vitro cytotoxicity of N. miranda extracts.

Caption: Proposed mechanism of cytotoxicity of N. miranda extracts.

Data Gaps and Future Directions

The current body of research on the safety and toxicity of Nepenthes miranda is limited to in vitro studies, primarily focusing on its cytotoxic effects against cancer cells. To establish a comprehensive safety profile for any potential therapeutic agent derived from this plant, further studies are imperative.

-

In Vivo Toxicity: There is a critical lack of data from in vivo studies. Acute, sub-chronic, and chronic toxicity studies in animal models are necessary to determine key toxicological parameters such as the median lethal dose (LD50), the no-observed-adverse-effect level (NOAEL), and to identify potential target organs of toxicity.

-

Pharmacokinetics (ADME): No information is available regarding the absorption, distribution, metabolism, and excretion (ADME) of the bioactive compounds in N. miranda extracts. Pharmacokinetic studies are essential to understand the bioavailability, tissue distribution, metabolic fate, and clearance of these compounds, which are crucial for dose selection and predicting potential drug-drug interactions.

-

Genotoxicity: The genotoxic potential of N. miranda extracts has not been evaluated. A battery of genotoxicity tests, including the Ames test for mutagenicity and in vitro and in vivo micronucleus assays for clastogenicity, is required to assess the potential for DNA damage.

-

Identification and Isolation of Active Compounds: While some compounds have been tentatively identified, further research is needed to isolate and characterize the specific bioactive constituents responsible for the observed cytotoxicity. The safety and toxicity profiles of these individual compounds should then be thoroughly investigated.

Conclusion

Extracts from Nepenthes miranda have demonstrated significant in vitro cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of this cytotoxicity appear to be the induction of apoptosis and cell cycle arrest. However, the current understanding of the safety and toxicity profile of these extracts is incomplete. There is a notable absence of in vivo toxicity data, as well as information on the pharmacokinetics and genotoxicity of the extracts or their individual components. Therefore, while the in vitro findings are promising for potential anticancer applications, extensive further research is required to establish a comprehensive safety profile before any clinical development can be considered. The identification and toxicological evaluation of the specific bioactive compounds are crucial next steps in this process.

References

- 1. Bioactive Potential of Nepenthes miranda Flower Extracts: Antidiabetic, Anti-Skin Aging, Cytotoxic, and Dihydroorotase-Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and Multi-Enzyme Inhibition of Nepenthes miranda Stem Extract on H838 Human Non-Small Cell Lung Cancer Cells and RPA32, Elastase, Tyrosinase, and Hyaluronidase Proteins [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Inhibitory Effects and Cytotoxic Activities of the Stem Extract of Nepenthes miranda against Single-Stranded DNA-Binding Protein and Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Inhibitory Effects and Cytotoxic Activities of the Stem Extract of Nepenthes miranda against Single-Stranded DNA-Binding Protein and Oral Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Activities and the Allantoinase Inhibitory Effect of the Leaf Extract of the Carnivorous Pitcher Plant Nepenthes miranda - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Mirandin B in different solvents

An In-depth Technical Guide to the Solubility of Mirandin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a neolignan isolated from species of the Nectandra genus, has garnered interest within the scientific community for its potential biological activities. As with any compound intended for research or therapeutic development, understanding its solubility profile is a critical preliminary step. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents. Due to the limited availability of precise quantitative data, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the general solubility properties of its chemical class, lignans. This guide is intended to equip researchers with the foundational knowledge required for handling and studying this compound in a laboratory setting.

Introduction to this compound

This compound is a neolignan, a class of natural phenols, that has been isolated from the trunk wood of Nectandra miranda. The genus Nectandra is known to be a rich source of various secondary metabolites, including alkaloids, terpenes, flavonoids, and lignans, which have shown a range of biological activities such as antifungal, anti-inflammatory, and antimalarial properties. The exploration of this compound's therapeutic potential necessitates a thorough understanding of its physicochemical properties, with solubility being a primary determinant of its formulation, bioavailability, and experimental utility.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference/Justification |

| Chlorinated Solvents | Chloroform | Soluble | A related compound, Nudiposide, is reported to be soluble in chloroform. |

| Dichloromethane (DCM) | Soluble | Nudiposide is reported to be soluble in dichloromethane. | |

| Esters | Ethyl Acetate | Soluble | Nudiposide is reported to be soluble in ethyl acetate. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Nudiposide is reported to be soluble in DMSO. Lignans generally exhibit good solubility in this polar aprotic solvent. |

| Ketones | Acetone | Soluble | Nudiposide is reported to be soluble in acetone. |

| Aromatic Hydrocarbons | Benzene | Soluble | Mirandin A and B were originally isolated from a benzene extract of Nectandra miranda wood. |

| Aqueous Solvents | Water | Sparingly Soluble to Insoluble | Lignans are generally characterized as being sparingly soluble or insoluble in water. |

General Principle of "Like Dissolves Like":

The solubility of a compound is governed by its polarity and the polarity of the solvent. This compound, as a lignan, possesses both polar (hydroxyl groups) and nonpolar (aromatic rings, methyl ethers) functionalities. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding and effectively solvate its molecular structure. The qualitative data aligns with this principle, indicating good solubility in polar aprotic solvents like DMSO and acetone, as well as in less polar solvents like chloroform and benzene. Its limited solubility in water is also consistent with the significant nonpolar character of the molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols must be followed. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of the undissolved solid.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

-

Diagram 1: Generalized Workflow for the Shake-Flask Solubility Assay

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Biological Context and Importance of Solubility

The genus Nectandra is known for producing a variety of bioactive compounds. Research on extracts from Nectandra species has indicated potential biological activities, including:

-

Antifungal activity

-

Anti-inflammatory effects

-

Antimalarial properties

-

Analgesic effects

-

Antitumor activity

The solubility of this compound is a critical parameter that influences its potential for biological investigation and therapeutic application. Poor solubility can hinder in vitro assay development, lead to low bioavailability in in vivo studies, and present significant challenges for formulation development. Therefore, a thorough characterization of its solubility in various pharmaceutically acceptable solvents is a necessary step in advancing the research on this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, its classification as a lignan and the available qualitative information suggest that it is soluble in a range of common organic solvents and poorly soluble in water. For researchers and drug development professionals, the application of standardized experimental protocols, such as the shake-flask method, is essential for obtaining precise and reliable solubility data. This information is fundamental for the rational design of experiments, the development of suitable formulations, and the overall advancement of this compound as a potential therapeutic agent. This guide provides the necessary foundational knowledge and experimental framework to support these endeavors.

In-depth Technical Guide: The Enigmatic Mirandin B

A comprehensive search has revealed no scientific literature or data pertaining to a compound designated as "Mirandin B." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in public domains, or potentially a misnomer for another molecule.

This guide is therefore unable to provide the requested in-depth technical information, including its discovery, history, quantitative data, experimental protocols, and associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the precise nomenclature and search established chemical and biological databases such as PubChem, SciFinder, and the proprietary databases of pharmaceutical companies.

Should "this compound" be a newly identified natural product, its discovery and characterization would likely follow a standard series of experimental protocols, as outlined below in a generalized workflow.

General Workflow for Natural Product Discovery and Characterization

The journey from a biological source to a well-characterized bioactive compound typically involves several key stages. The following diagram illustrates a representative experimental workflow.

In-Depth Technical Guide to Mirabilin B: A Marine Alkaloid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabilin B is a tricyclic guanidine alkaloid isolated from marine sponges, which has demonstrated notable biological activity, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available data on Mirabilin B and its analogs, focusing on its synthesis, biological activity, and experimental protocols. Due to the limited public information, this guide consolidates the current knowledge to support further research and development efforts. It is highly probable that "Mirandin B," the initial topic of inquiry, was a misspelling of Mirabilin B, a compound with a documented scientific background.

Quantitative Biological Activity

The biological activities of Mirabilin B and its related compounds have been evaluated against various pathogens. The following table summarizes the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).

| Compound | Target Organism | Biological Activity | IC50 (µg/mL) |

| Mirabilin B | Cryptococcus neoformans | Antifungal | 7.0[1] |

| Mirabilin B | Leishmania donovani | Antiprotozoal | 17[1] |

| Mixture of 8α-hydroxymirabilin B and 8β-hydroxymirabilin B | Plasmodium falciparum | Antimalarial | 3.8[1] |

Experimental Protocols

Synthesis of Mirabilin B

A detailed experimental protocol for the chemical synthesis of Mirabilin B has been described. The process involves the oxidation of 7-epineoptilocaulin.

Materials:

-

7-epineoptilocaulin

-

Activated Manganese Dioxide (MnO2)

-

Dichloromethane (CH2Cl2)

-

Sealed tube

Procedure:

-

Dissolve 7-epineoptilocaulin in dichloromethane (CH2Cl2) in a sealed tube.

-

Add activated manganese dioxide (MnO2) to the solution.

-

Seal the tube and heat the reaction mixture at 55 °C for 24 hours.

-

After the reaction is complete, cool the mixture and filter to remove the MnO2.

-

Evaporate the solvent from the filtrate to yield Mirabilin B.

-

The reported yield for this reaction is 80%.[1]

A workflow for the synthesis of Mirabilin B is illustrated in the following diagram.

Antifungal Susceptibility Assay against Cryptococcus neoformans

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of a compound against Cryptococcus neoformans, based on standard microdilution techniques.

Materials:

-

Cryptococcus neoformans isolate

-

Yeast Nitrogen Base (YNB) medium, pH 7.0

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Mirabilin B in a suitable solvent.

-

Prepare a twofold serial dilution of Mirabilin B in YNB medium in a 96-well plate.

-

Prepare an inoculum of C. neoformans from a 48-hour culture and adjust the cell density to approximately 10^4 cells/mL in YNB medium.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 48 hours.

-

Measure the absorbance at 420 nm using a spectrophotometer to determine fungal growth.

-

The IC50 is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the control (no compound).

In Vitro Antileishmanial Assay against Leishmania donovani

The following is a generalized protocol for assessing the in vitro activity of a compound against Leishmania donovani promastigotes.

Materials:

-

Leishmania donovani promastigotes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

96-well microtiter plates

-

AlamarBlue® reagent

-

Fluorometer

Procedure:

-

Prepare a stock solution of Mirabilin B in a suitable solvent.

-

Prepare a serial dilution of Mirabilin B in the culture medium in a 96-well plate.

-

Add L. donovani promastigotes (approximately 2 x 10^5 cells/well) to each well.

-

Incubate the plate at 26°C for 72 hours.

-

Add AlamarBlue® reagent to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The IC50 value is determined by calculating the concentration of the compound that reduces parasite viability by 50% compared to the untreated control.[2]

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways affected by Mirabilin B or its close analogs. The cytotoxic, antifungal, and antiprotozoal activities of this class of compounds suggest interference with fundamental cellular processes, but the precise molecular targets remain to be elucidated.

Given that Mirabilin B is a guanidine alkaloid, its mechanism of action could potentially involve interactions with ion channels, enzymes, or nucleic acids, as has been observed with other guanidinium-containing natural products. However, without experimental evidence, any proposed mechanism would be purely speculative.

The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel bioactive compound like Mirabilin B.

Conclusion

Mirabilin B represents a promising marine natural product with demonstrated antifungal and antiprotozoal activities. This guide has summarized the available quantitative data and provided detailed experimental protocols for its synthesis and bioactivity evaluation. A significant knowledge gap remains concerning its mechanism of action and the specific signaling pathways it modulates. Further research in these areas is crucial to fully understand its therapeutic potential and to guide the development of novel analogs with improved efficacy and selectivity. The workflows presented here offer a roadmap for future investigations into this intriguing marine alkaloid.

References

- 1. Synthesis of 7-Epineoptilocaulin, Mirabilin B, and Isoptilocaulin. A Unified Biosynthetic Proposal for the Ptilocaulin and Batzelladine Alkaloids. Synthesis and Structure Revision of Netamines E and G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Antileishmanial Activity of Some Ethiopian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

No In Vitro Experimental Data Currently Available for Mirandin B

Extensive searches for in vitro experimental assays and related data for a compound specifically named "Mirandin B" have not yielded any specific results. At present, there is no publicly available scientific literature detailing the biological activities, mechanisms of action, or experimental protocols associated with "this compound."

This lack of information prevents the creation of the requested detailed application notes, protocols, and data visualizations. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for signaling pathways cannot be fulfilled without foundational research on the compound.

It is possible that "this compound" is a novel, recently discovered compound for which research has not yet been published, or the name may be a synonym not widely used in scientific databases.

To our audience of researchers, scientists, and drug development professionals:

We are committed to providing accurate and data-driven scientific information. We encourage any researchers with information or publications regarding this compound to share their findings to advance collective knowledge.

If you are researching a compound with a similar name or have access to internal data on this compound, we would be able to generate the requested detailed application notes and protocols upon provision of the relevant scientific literature.

Mirandin B: Application Notes and Protocols for Cell Culture Studies

A comprehensive review of available scientific literature reveals a significant gap in the characterization of Mirandin B for cell culture applications. While the existence of this compound as a natural product is confirmed, there is currently no published data detailing its biological activity, mechanism of action, or established protocols for its use in cell culture experiments.

This compound is a lignan isolated from the trunk wood of Nectandra miranda. Its chemical identity is established with a molecular formula of C₂₂H₂₆O₆ and a molecular weight of 386.44. However, beyond this basic chemical information, its effects on cellular systems have not been documented in peer-reviewed scientific publications.

This lack of data prevents the creation of detailed application notes and experimental protocols as requested. Quantitative data, such as IC50 values in various cell lines, and elucidation of its impact on specific signaling pathways are not available.

General Considerations for Investigating Novel Lignans in Cell Culture

For researchers interested in pioneering the study of this compound, the following general protocols and considerations for investigating novel lignans in cell culture may serve as a starting point. It is crucial to emphasize that these are generalized guidelines and would require extensive optimization and validation for this compound.

Preliminary Cytotoxicity Assessment

A primary step in characterizing a new compound is to determine its cytotoxic effects on various cell lines. This is often achieved through a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Example Data Structure for Cytotoxicity Screening of a Novel Lignan

| Cell Line | Cancer Type | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5,000 | 48 | Data to be determined |

| A549 | Lung Carcinoma | 4,000 | 48 | Data to be determined |

| HeLa | Cervical Adenocarcinoma | 3,000 | 48 | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | 5,000 | 72 | Data to be determined |

| HCT116 | Colon Carcinoma | 4,000 | 48 | Data to be determined |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at the predetermined seeding density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Investigating the Mechanism of Action

Should this compound demonstrate cytotoxic activity, subsequent experiments would be necessary to elucidate its mechanism of action.

Experimental Workflow for Mechanism of Action Studies

Caption: A generalized workflow for investigating the mechanism of action of a novel cytotoxic compound.

Potential Signaling Pathways to Investigate for Lignans

Lignans have been reported to affect various signaling pathways in cancer cells. Based on existing literature for other lignans, initial investigations for this compound could focus on pathways commonly implicated in cell survival, proliferation, and apoptosis.

Caption: Hypothetical signaling pathways potentially affected by this compound, based on known activities of other lignans.

Conclusion

The development of comprehensive application notes and protocols for the use of this compound in cell culture studies is contingent upon future research that establishes its biological activities. The information provided here serves as a general guide for researchers who wish to undertake the initial characterization of this novel natural product. All experimental procedures would require rigorous, systematic optimization. As new data on this compound becomes available, more specific and detailed protocols can be developed.

Application Notes and Protocols for Mirandin B and Related Lignans in Animal Models

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the biological activity and in vivo applications of Mirandin B. The following application notes and protocols are based on the known activities of structurally related lignans, particularly those isolated from the Nectandra genus, and are intended to provide a foundational framework for potential research directions.

Introduction

This compound is a lignan isolated from the trunk wood of Nectandra miranda. Lignans are a large class of polyphenolic compounds found in plants, known for a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects.[1][2] While research on this compound is nascent, studies on other lignans from the Nectandra genus and other plant sources suggest potential therapeutic applications that can be explored in various animal models. This document outlines potential applications, summarizes known quantitative data from related compounds, and provides generalized experimental protocols and hypothetical signaling pathways.

Potential Therapeutic Applications

Based on the activities of similar lignans, this compound could be investigated for the following applications in animal models:

-

Oncology: Many lignans exhibit cytotoxic and anti-tumor properties.[1][3][4][5] Animal models of cancer, such as xenograft mouse models, could be used to evaluate the efficacy of this compound in reducing tumor growth and metastasis.

-

Inflammatory Diseases: The anti-inflammatory effects of lignans are well-documented.[2][6] Animal models of inflammation, such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice, could be employed to assess the anti-inflammatory potential of this compound.

-

Oxidative Stress-Related Diseases: Lignans are known for their antioxidant properties.[2][7] Animal models of diseases associated with oxidative stress, such as neurodegenerative diseases or drug-induced organ toxicity, could be utilized to study the protective effects of this compound.

-

Infectious Diseases: Some lignans from the Nectandra genus have shown trypanocidal activity.[8] Animal models of parasitic infections could be used to investigate the anti-parasitic potential of this compound.

Quantitative Data Summary of Related Lignans

The following table summarizes the cytotoxic and trypanocidal activities of various lignans, providing a reference for potential effective concentrations of this compound in preclinical studies.

| Lignan/Extract | Cell Line/Parasite | Activity Metric | Value | Reference |

| meso-dihydroguaiaretic acid (DHGA) | H358 (Human Lung Cancer) | IC50 | 10.1 µM | [1] |

| Lignan-rich fraction (N. megapotamica) | Trypanosoma cruzi | % Lysis (at 2.0 mg/mL) | 100% | [8] |

| Compound 1a (N. megapotamica) | Trypanosoma cruzi | IC50 | 2.2 µM | [8] |

| Compound 1a (N. megapotamica) | Trypanosoma cruzi | % Lysis (at 32 µM) | 94% | [8] |

| Various Lignans (L. tridentata) | HL-60 (Human Leukemia) | IC50 | 2.7–17 µM | [4] |

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol provides a general framework for assessing the antitumor efficacy of a novel lignan like this compound.

1. Animal Model:

-

Species: Athymic nude mice (nu/nu), 6-8 weeks old.

-

Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Cell Culture and Tumor Induction:

-

Cell Line: A suitable human cancer cell line (e.g., H358 for lung cancer, MCF-7 for breast cancer).

-

Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

3. Experimental Groups and Treatment:

-

Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Group Allocation: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

-

Treatment Groups:

-

Vehicle Control (e.g., saline, DMSO/saline mixture)

-

This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

-

Positive Control (a standard chemotherapeutic agent)

-

-

Administration: Treatment is administered via an appropriate route (e.g., intraperitoneal, oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).

4. Data Collection and Analysis:

-

Tumor Volume and Body Weight: Measured every 2-3 days.

-

Toxicity Assessment: Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

-

Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA). Differences in final tumor weight are analyzed by one-way ANOVA or t-test.

Protocol 2: Assessment of In Vitro Cytotoxicity using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

-

Cell Lines: A panel of human cancer cell lines.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Data Analysis:

-

Cell Viability Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway for Lignan-Induced Apoptosis

Lignans are known to induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a hypothetical pathway based on the known mechanisms of other cytotoxic lignans.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for In Vivo Antitumor Study

The following diagram outlines the key steps in an in vivo study to evaluate the antitumor activity of a compound.

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, the existing literature on related lignans provides a strong rationale for investigating its potential therapeutic applications, particularly in oncology. The protocols and hypothetical pathways presented here offer a starting point for researchers to design and conduct preclinical studies to elucidate the pharmacological profile of this novel natural product. Further research is warranted to isolate sufficient quantities of this compound and to perform the necessary in vitro and in vivo experiments to validate these potential applications.

References

- 1. Cytotoxic and anti-tumor activities of lignans from the seeds of Vietnamese nutmeg Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo antioxidant action of a lignan-enriched extract of Schisandra fruit and an anthraquinone-containing extract of Polygonum root in comparison with schisandrin B and emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran lignans from Nectandra megapotamica with trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for Mirabegron Quantification

Important Note: Initial searches for "Mirandin B" did not yield specific analytical methods. The following application notes and protocols are based on the extensive information available for the quantification of Mirabegron , a beta-3 adrenergic agonist. It is presumed that "this compound" may have been a typographical error.

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Mirabegron in bulk pharmaceutical ingredients and biological matrices.

Application Note 1: Quantification of Mirabegron using Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a robust and accurate approach for the routine analysis of Mirabegron in pharmaceutical dosage forms.

Principle:

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates Mirabegron from other components in a sample based on its hydrophobicity. The separation occurs on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. Quantification is achieved by detecting the analyte using a UV detector at a specific wavelength where Mirabegron exhibits maximum absorbance.

Instrumentation and Reagents:

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Inertsil C8-3 (150 x 4.6 mm, 3µm) or equivalent C18 column (250 mm x 4.6 mm, 5µm)[1][2].

-

Chemicals and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Buffers (e.g., phosphate buffer), Mirabegron reference standard.

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of a buffer and an organic solvent like acetonitrile is commonly used[1]. For example, a mixture of Buffer and Acetonitrile[1].

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 40°C[1].

-

Injection Volume: 10 µL.

Method Validation Summary:

The RP-HPLC-UV method for Mirabegron quantification has been validated for several parameters:

-

Linearity: The method demonstrates good linearity over a concentration range of 3-15 µg/mL, with a correlation coefficient (R²) greater than 0.999[1].

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were found to be 0.049 µg/mL and 0.15 µg/mL, respectively, in one study[2]. Another study reported 0.0459 µg/mL and 0.1391 µg/mL, respectively[3].

-

Accuracy: The percentage recovery is typically within the range of 98% - 105%, indicating no significant interference from other components in the formulation[1].

-

Precision: The relative standard deviation (RSD) is generally less than 2%[1].

Application Note 2: Quantification of Mirabegron in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note describes a highly sensitive and selective method for the quantification of Mirabegron in biological matrices such as plasma, which is crucial for pharmacokinetic studies.

Principle:

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, Mirabegron is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), allowing for precise quantification even in complex biological samples[4].

Instrumentation and Reagents:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column, for instance, an Agilent® Eclipse XDB C-18 column (100 × 2.1 mm, 3.5 μm)[5].

-

Chemicals and Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium acetate, Mirabegron reference standard, and an appropriate internal standard (IS).

LC-MS/MS Conditions:

-

Mobile Phase: A common mobile phase is a mixture of 10 mM ammonium acetate, acetonitrile, and formic acid (e.g., 60/40/0.1, v/v/v)[5].

-

Flow Rate: 0.5 mL/min[5].

-

Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used[5].

-

MS/MS Detection: Quantification is performed in MRM mode, monitoring specific transitions for Mirabegron and the internal standard.

Sample Preparation:

Sample preparation is critical for removing interferences from biological matrices. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation Summary:

The LC-MS/MS method for Mirabegron analysis is validated to ensure reliability:

-

Linearity: The assay is linear over a specific concentration range, for example, 5-500 ng/mL, with a good correlation coefficient[5].

-

Lower Limit of Quantification (LLOQ): The LLOQ in plasma can be as low as 4 ng/mL[4].

-

Accuracy and Precision: Intra- and inter-day precision and accuracy are typically within internationally accepted criteria[5].

-

Recovery: Extraction recoveries for the analyte and internal standard are generally high, often between 84.9% and 93.9%[5].

Quantitative Data Summary

Table 1: RP-HPLC-UV Method Validation Parameters for Mirabegron Quantification

| Parameter | Reported Values |

| Linearity Range | 3-15 µg/mL[1] |

| Correlation Coefficient (R²) | > 0.999[1] |

| Limit of Detection (LOD) | 0.049 µg/mL[2], 0.0459 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.15 µg/mL[2], 0.1391 µg/mL[3] |

| Accuracy (% Recovery) | 98% - 105%[1] |

| Precision (% RSD) | < 2%[1] |

Table 2: LC-MS/MS Method Validation Parameters for Mirabegron Quantification in Biological Samples

| Parameter | Reported Values |

| Linearity Range | 5-500 ng/mL (example)[5] |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL[4] |

| Accuracy | Within acceptable limits (e.g., 93.1-105.2%)[5] |

| Precision (% RSD) | < 13%[5] |

| Extraction Recovery | 84.9% - 93.9%[5] |

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Quantification of Mirabegron in Pharmaceutical Formulations

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase using an ultrasonicator before use.

-

Preparation of Standard Stock Solution: Accurately weigh a specific amount of Mirabegron reference standard and dissolve it in a suitable solvent to obtain a stock solution of known concentration.

-

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

-

Preparation of Sample Solution: For tablet analysis, accurately weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter the solution.

-

Chromatographic Analysis:

-

Set up the HPLC system with the specified column and chromatographic conditions.

-

Inject 10 µL of each working standard solution to construct a calibration curve.

-

Inject 10 µL of the sample solution.

-

Record the peak areas and calculate the concentration of Mirabegron in the sample using the calibration curve.

-

Protocol 2: LC-MS/MS Quantification of Mirabegron in Plasma

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard.

-

-

Extraction:

-

Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., hexane)[5].

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the specified column and analytical conditions.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Acquire data in MRM mode for the specific precursor-product ion transitions of Mirabegron and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for Mirabegron and the internal standard.

-

Calculate the peak area ratio.

-

Determine the concentration of Mirabegron in the plasma sample using a calibration curve prepared with spiked plasma standards.

-

Visualizations

Caption: Workflow for Mirabegron quantification by HPLC-UV.

Caption: Workflow for Mirabegron quantification in plasma by LC-MS/MS.

Caption: Key parameters for analytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of Mirandin B: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring lignan, a class of phenylpropanoids, isolated from the trunk wood of Nectandra miranda. Its molecular formula is C₂₂H₂₆O₆, with a molecular weight of 386.44 g/mol . The structure of this compound has been identified as (2S, 3S, 3aR)-5-allyl-3a-methoxy-2-(3′, 4′, 5′-trimethoxyphenyl)-3-methyl-2, 3, 3a, 6-tetrahydro-6-oxobenzofuran. Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in cardiovascular health. Preliminary studies suggest this compound may be relevant in the study of hypertensive states and cardiac conditions. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to aid researchers in its identification, characterization, and quantification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₆ |

| Molecular Weight | 386.44 g/mol |

| Chemical Class | Lignan (Benzofuran neolignan) |

| Source | Nectandra miranda |

| Appearance | Powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for the accurate mass determination and structural elucidation of natural products like this compound. Electrospray ionization (ESI) is a suitable ionization method for lignans, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Predicted Fragmentation Pattern of this compound

Based on the known fragmentation patterns of benzofuran and tetrahydrofuran lignans, a plausible ESI-MS/MS fragmentation pathway for the protonated molecule of this compound ([M+H]⁺ at m/z 387.17) is proposed. Key fragmentation pathways for lignans often involve the cleavage of ether bonds and losses of small molecules such as water (H₂O), methanol (CH₃OH), and carbon monoxide (CO).

Table of Predicted Fragment Ions for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Description |

| 387.17 | 355.15 | CH₃OH (Methanol) | Loss of the methoxy group at the 3a position. |

| 387.17 | 205.09 | C₁₀H₁₄O₃ | Cleavage of the bond between the benzofuran core and the trimethoxyphenyl group. |

| 355.15 | 327.15 | CO (Carbon Monoxide) | Loss of carbon monoxide from the oxobenzofuran ring. |

| 355.15 | 177.06 | C₁₀H₁₂O₃ | Further fragmentation of the benzofuran moiety. |

| 205.09 | 190.06 | CH₃ (Methyl) | Loss of a methyl radical from the trimethoxyphenyl group. |

| 205.09 | 175.04 | 2 x CH₃ (Methyl) | Loss of two methyl radicals from the trimethoxyphenyl group. |

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with methanol:water (1:1, v/v) to a final concentration of 1 µg/mL for direct infusion analysis or LC-MS analysis.

-

Matrix Preparation (for biological samples): For analysis in biological matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative ion modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas (N₂): 800 L/hr at 350°C.

-

Cone Gas (N₂): 50 L/hr.

-

Mass Range: m/z 50 - 1000.

-

Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the precursor ion of this compound (m/z 387.17 for [M+H]⁺).

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.